2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Molecular Geometry and Conformational Isomerism

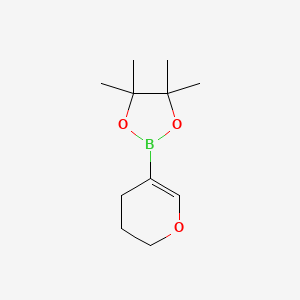

The molecular geometry of 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by the presence of two distinct ring systems connected through a boron-carbon bond. The compound contains a six-membered dihydropyran ring in a half-chair conformation and a five-membered dioxaborolane ring adopting an envelope conformation. The boron atom exhibits tetrahedral geometry, coordinated to two oxygen atoms from the pinacol-derived dioxaborolane ring and one carbon atom from the pyran moiety.

The dihydropyran ring system demonstrates considerable conformational flexibility due to the presence of the double bond between carbon positions 4 and 5 within the pyran framework. This unsaturation restricts rotation around the carbon-carbon bonds while maintaining the ability for the saturated portion of the ring to undergo conformational interconversion. The positioning of the boronate group at the 5-position of the dihydropyran ring introduces additional steric considerations that influence the overall molecular conformation.

Conformational analysis reveals that the tetramethyl-substituted dioxaborolane ring adopts a relatively rigid structure due to the steric bulk of the four methyl groups attached to the carbon atoms adjacent to the boron center. These methyl substituents provide kinetic stabilization against hydrolysis and enhance the compound's stability under ambient conditions. The molecular structure exhibits minimal conformational isomerism due to the constrained nature of both ring systems and the sp² hybridization present in the dihydropyran portion.

特性

IUPAC Name |

2-(3,4-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPQMEFVQNERGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682253 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046811-99-7 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Borylation of Halogenated Dihydropyran

- Starting from a 3,4-dihydro-2H-pyran-5-yl halide (usually bromide or iodide), the reaction with bis(pinacolato)diboron under palladium catalysis is a common route.

- The reaction typically uses Pd catalysts such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands (e.g., SPhos).

- Base such as potassium phosphate (K3PO4) is employed.

- Solvents like tetrahydrofuran (THF) with a small amount of water are used.

- The reaction is conducted under inert atmosphere (N2 or Ar) at elevated temperatures (around 80–90 °C) for 12–24 hours.

- After completion, the crude mixture is purified by silica gel chromatography or C18 reverse-phase chromatography.

Example Reaction Conditions (adapted from Suzuki-Miyaura type borylation protocols):

| Reagent/Condition | Amount/Details |

|---|---|

| 3,4-Dihydro-2H-pyran-5-yl bromide | 1 equiv |

| Bis(pinacolato)diboron | 1.5 equiv |

| Pd(dppf)Cl2·DCM | 4 mol% |

| K3PO4 | 3 equiv |

| THF + H2O | 0.25 M concentration, small water addition |

| Temperature | 90 °C |

| Time | 24 hours |

This method affords the boronate ester in moderate to high yields (~70–85%) with good purity after chromatographic purification.

Direct Esterification of Boronic Acid with Pinacol

- Starting from 3,4-dihydro-2H-pyran-5-yl boronic acid , direct esterification with pinacol is a straightforward method.

- The boronic acid is dissolved in anhydrous dichloromethane or similar solvent.

- Pinacol is added in slight excess (1.05 equiv).

- The reaction mixture is stirred at room temperature under an inert atmosphere for 12–16 hours.

- Drying agents such as magnesium sulfate may be added to remove water formed during esterification.

- The reaction mixture is filtered to remove drying agents and concentrated.

- The crude product can be purified by filtration through Celite and recrystallization or chromatography.

Typical Procedure Parameters :

| Reagent/Condition | Amount/Details |

|---|---|

| 3,4-Dihydro-2H-pyran-5-yl boronic acid | 1 equiv |

| Pinacol | 1.05 equiv |

| Solvent | Dry dichloromethane (DCM) |

| Drying agent | MgSO4 (anhydrous) |

| Temperature | Room temperature |

| Time | 16 hours |

This method is efficient and yields the pure boronate ester without the need for metal catalysts.

Analytical Data and Yield

| Method | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | 70–85 | Silica gel or C18 chromatography | Requires inert atmosphere, elevated temperature |

| Direct esterification with pinacol | 80–90 | Filtration, recrystallization | Mild conditions, no metal catalyst needed |

Spectroscopic data such as ^1H NMR, ^13C NMR, and IR confirm the formation of the boronate ester ring and the integrity of the dihydropyran ring.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 3,4-Dihydro-2H-pyran-5-yl halide | Pd(dppf)Cl2·DCM, K3PO4 | 90 °C, 24 h, inert atmosphere | High yield, versatile | Requires Pd catalyst, longer time |

| Direct esterification with pinacol | 3,4-Dihydro-2H-pyran-5-yl boronic acid | Pinacol, MgSO4 (drying) | RT, 16 h | Mild, metal-free, simple | Requires boronic acid precursor |

Research Findings and Considerations

- The Pd-catalyzed borylation method is widely used for synthesizing various functionalized boronate esters, including the dihydropyran derivatives, due to its robustness and adaptability to different substrates.

- Direct esterification is preferred when the boronic acid is readily available, providing a metal-free and straightforward approach.

- Purification strategies are critical to obtain analytically pure products, with reverse-phase chromatography often employed for sensitive compounds.

- Reaction monitoring by HPLC or NMR ensures complete conversion and optimal reaction times.

- The choice of method depends on the availability of starting materials, desired scale, and downstream applications.

化学反応の分析

Types of Reactions

2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in solvents such as THF or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl or alkenyl compounds.

科学的研究の応用

Arginase Inhibitors

One significant application of 2-(3,4-Dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been utilized as a key intermediate in synthesizing arginase inhibitors that demonstrate significant inhibition activity against human arginase isoforms (hARG-1 and hARG-2) with IC₅₀ values of 223 nM and 509 nM respectively .

Drug Design and Development

The compound has also been investigated for its potential in drug design strategies aimed at enhancing the bioavailability and selectivity of new therapeutic agents. For instance, researchers have incorporated this compound into novel drug candidates that target specific enzymes with improved pharmacokinetic profiles .

Boronate Ester Applications

In organic synthesis, this compound serves as a versatile boronate ester. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. This property allows for the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound has been employed as a reagent in the synthesis of various heterocyclic compounds. Its ability to undergo selective reactions under mild conditions makes it an attractive candidate for synthesizing biologically relevant heterocycles .

Case Study 1: Synthesis of Selective PDE Inhibitors

A recent study demonstrated the use of this compound in synthesizing selective phosphodiesterase (PDE) inhibitors. The introduction of this compound into the synthetic pathway resulted in enhanced potency and selectivity against PDE enzymes compared to previous analogs .

Case Study 2: Development of Anticancer Agents

Another application highlighted the incorporation of this compound into anticancer drug candidates that target specific metabolic pathways altered in cancer cells. The resulting compounds exhibited improved efficacy in preclinical models while minimizing off-target effects .

作用機序

The mechanism by which 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

類似化合物との比較

Commercial Availability and Pricing

生物活性

The compound 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1046811-99-7) is a boron-containing organic compound that has gained attention for its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis. This article explores its biological activity through a review of existing literature and data.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that boron compounds can exhibit anticancer properties by influencing cellular pathways involved in apoptosis and cell proliferation. For instance, the dioxaborolane structure may enhance the compound's ability to penetrate cellular membranes and interact with biological targets.

-

Antimicrobial Properties :

- The compound's derivatives have shown potential against various bacterial strains. Boron-based compounds are known for their ability to disrupt bacterial cell walls and interfere with metabolic processes.

- Drug Development :

Case Study 1: Anticancer Mechanisms

A recent study demonstrated that derivatives of dioxaborolanes showed significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells. This suggests that the compound could be explored further in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria. The study highlighted the importance of the boron atom in enhancing the compound's antimicrobial properties.

Applications

The versatility of this compound extends beyond biological activity:

Safety and Toxicology

While exploring its biological activity, safety profiles are essential. Preliminary toxicity studies indicate that compounds in this class may exhibit low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3,4-Dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

This boronic ester is typically synthesized via cross-coupling reactions involving pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). A general procedure involves reacting a halogenated dihydropyran derivative (e.g., 5-bromo-3,4-dihydro-2H-pyran) with B₂pin₂ in the presence of a transition-metal catalyst (e.g., Pd or Ni). For example:

- Procedure : Mix 5-bromo-3,4-dihydro-2H-pyran (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3 equiv) in anhydrous dioxane. Heat at 80°C under argon for 12–16 hours. Purify via flash chromatography (hexane/EtOAc gradient) to isolate the product .

- Yield : Typical yields range from 70–85% under optimized conditions .

Advanced: How can stereochemical outcomes be controlled during the synthesis of dihydropyran-containing boronic esters?

Methodological Answer:

Stereochemical control is critical when synthesizing substituted dihydropyran-boronic esters. The diastereomeric ratio (dr) depends on the reaction mechanism and catalyst choice. For instance:

- Electrochemical Coupling : Electrochemically driven cross-electrophile coupling can achieve dr values of ~5:1 for certain diastereomers, as observed in structurally similar boronic esters .

- Chiral Catalysts : Use of chiral ligands (e.g., Josiphos or BINAP) with Pd/Ni catalysts can enhance enantioselectivity. Monitoring via chiral HPLC or NMR analysis (e.g., NOESY) is recommended to validate stereochemistry .

Basic: What characterization techniques are essential for confirming the structure of this boronic ester?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₉BO₃ (theoretical [M+H]⁺ = 210.136).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal .

Advanced: How does the dihydropyran ring influence the reactivity of this boronic ester in Suzuki-Miyaura couplings?

Methodological Answer:

The electron-rich dihydropyran ring can alter the boronic ester’s reactivity in cross-coupling reactions:

- Steric Effects : The bicyclic structure may hinder transmetalation steps, requiring elevated temperatures (80–100°C) or microwave-assisted conditions.

- Electronic Effects : The oxygen atom in the dihydropyran ring stabilizes partial positive charges during coupling, enhancing electrophilicity. This is evidenced by faster coupling rates compared to arylboronic esters in Pd-catalyzed reactions .

- Functional Group Tolerance : The boronic ester tolerates ketones, esters, and halides, making it suitable for synthesizing complex heterocycles .

Basic: What are common purification challenges, and how can they be addressed?

Methodological Answer:

- Byproduct Removal : Unreacted B₂pin₂ and pinacol byproducts are common impurities. Use silica gel chromatography with hexane/EtOAc (20:1 to 5:1) for effective separation .

- Hydrolytic Sensitivity : The boronic ester is moisture-sensitive. Perform purifications under inert atmospheres and store under argon at –20°C .

Advanced: How to resolve contradictions in reported yields for similar boronic esters?

Methodological Answer:

Yield discrepancies often arise from substrate electronic effects or catalyst loading. For example:

- Catalyst Optimization : reports 85% yield using Pd(dppf)Cl₂, while achieved ≤55% with K₂CO₃ in acetonitrile. This highlights the importance of transition-metal catalysts over base-mediated pathways for higher efficiency .

- Substrate Scope : Electron-deficient aryl halides generally give lower yields due to slower oxidative addition. Pre-activation with Lewis acids (e.g., ZnCl₂) can mitigate this .

Advanced: What strategies improve regioselectivity in functionalizing the dihydropyran ring post-borylation?

Methodological Answer:

- Directed C–H Borylation : Use Ir catalysts (e.g., Ir(COD)OMe)₂ with dtbpy ligands to selectively borylate the C5 position of the dihydropyran ring .

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) as silyl ethers to direct coupling to the desired position .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。